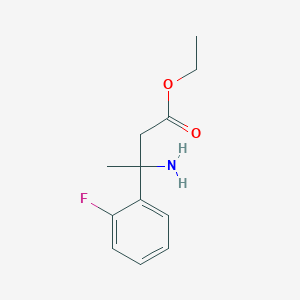

Ethyl 3-amino-3-(2-fluorophenyl)butanoate

Description

Significance of β-Amino Ester Scaffolds in Synthetic Chemistry

β-Amino ester scaffolds are of considerable importance in synthetic chemistry due to their presence in a wide array of biologically active molecules and their utility as versatile synthetic intermediates. These structures are core components of many natural products, pharmaceuticals, and peptidomimetics. The presence of both an amino and an ester functional group allows for a diverse range of chemical transformations, making them valuable building blocks for the synthesis of more complex molecular architectures. For instance, they can be readily converted into β-lactams, amides, and other heterocyclic systems. The development of catalytic and enantioselective methods for the synthesis of β-amino esters has been a major focus of research, enabling access to chiral molecules with high optical purity.

Historical Context of Fluorinated β-Amino Acid Derivatives

The introduction of fluorine into amino acid derivatives has a rich history rooted in the desire to modulate the biological and chemical properties of these fundamental building blocks of life. The strategic incorporation of fluorine can lead to significant changes in a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. nih.gov Early research into fluorinated amino acids was driven by their potential as enzyme inhibitors and therapeutic agents. nih.gov Over the years, synthetic methodologies for accessing fluorinated β-amino acids have evolved significantly, moving from classical, often harsh, fluorination techniques to more sophisticated and stereoselective catalytic methods. researchgate.net This has opened the door to a wider variety of fluorinated β-amino acid derivatives with tailored properties.

Structural Features and Stereochemical Considerations of Ethyl 3-amino-3-(2-fluorophenyl)butanoate

This compound possesses a unique combination of structural features that influence its chemical behavior. The molecule contains a chiral center at the C3 position, where the amino group and the 2-fluorophenyl group are attached. This means the compound can exist as a pair of enantiomers, (R)- and (S)-Ethyl 3-amino-3-(2-fluorophenyl)butanoate.

The presence of the fluorine atom on the phenyl ring introduces specific electronic and steric effects. The high electronegativity of fluorine can influence the acidity of the N-H protons and the basicity of the amino group. Furthermore, the fluorine atom can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can affect the molecule's conformation and its interactions with other molecules.

The stereochemistry of this compound is a critical aspect, as the biological activity of chiral molecules is often dependent on their absolute configuration. The development of stereoselective synthetic routes to access single enantiomers of this compound is therefore a key research objective.

Below is a table summarizing some of the key properties of a closely related compound, which can provide insights into the characteristics of this compound.

| Property | Value (for a related fluorinated β-amino ester) |

| Molecular Formula | C₁₂H₁₆FNO₂ |

| Molecular Weight | 225.26 g/mol |

| ¹H-NMR (D₂O, 500 MHz) | δ = 7.26–7.23 (m, 1H, Ar), 7.03–6.99 (m, 2H, Ar), 4.90 (t, J = 7.51 Hz, 1H, CH), 4.05–4.01 (m, 2H, CH₂), 3.15 (dd, JAB = 16.55 Hz, JAX = 7.32 Hz, 1H, C(2)HA), 3.06 (dd, JBA = 16.57 Hz, JBX = 7.73 Hz, 1H, C(2)HB), 2.25 (s, 3H, CH₃), 1.06 (t, J = 7.12 Hz, 3H, CH₃) mdpi.com |

| ¹³C-NMR (D₂O, 126 MHz) | δ = 13.1, 20.3, 37.2, 46.1 (d, ³JC–F = 2.77 Hz), 62.5, 116.6 (d, ²JC–F = 21.22 Hz), 118.8 (d, ²JC–F = 13.22 Hz,),125.8 (d, ⁴JC–F = 2.85 Hz), 128.3 (d, ³JC–F = 3.71 Hz), 143.3 (d, ³JC–F = 8.42 Hz), 160.1 (d, ¹JC–F = 245.57 Hz), 171.5 mdpi.com |

| ¹⁹F-NMR (D₂O, 471 MHz) | δ = -118.5 Hz mdpi.com |

Note: The NMR data presented is for a structurally similar compound, Ethyl 3-amino-3-(p-fluorophenyl)butanoate, and is provided for illustrative purposes.

Overview of Research Trajectories for Aryl-Substituted Butanoates

Research into aryl-substituted butanoates, a class to which this compound belongs, is driven by the quest for novel molecules with interesting chemical and biological properties. Key research trajectories include:

Development of Novel Synthetic Methodologies: A significant focus is on the creation of efficient and stereoselective methods for the synthesis of these compounds. This includes the use of transition metal catalysis, organocatalysis, and biocatalysis to control the stereochemical outcome of reactions. rsc.org

Exploration of Conformational Preferences: Understanding the three-dimensional structure and conformational dynamics of aryl-substituted butanoates is crucial for predicting their reactivity and biological activity. nih.gov The introduction of substituents on the aryl ring, such as fluorine, can have a profound impact on these properties.

Investigation of Biological Activity: Many aryl-substituted butanoates are investigated for their potential as therapeutic agents. The aryl group provides a handle for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Application as Building Blocks in Organic Synthesis: These compounds serve as valuable intermediates in the synthesis of more complex molecules, including natural products and their analogs.

The research on this compound is part of this broader effort to expand the chemical space of functionalized butanoates and to explore their potential in various fields of chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

ethyl 3-amino-3-(2-fluorophenyl)butanoate |

InChI |

InChI=1S/C12H16FNO2/c1-3-16-11(15)8-12(2,14)9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3 |

InChI Key |

HIXWGRYOWDHSMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C1=CC=CC=C1F)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Amino 3 2 Fluorophenyl Butanoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of Ethyl 3-amino-3-(2-fluorophenyl)butanoate reveals several logical bond disconnections that form the basis for various synthetic strategies. The primary disconnections involve the C-N bond and the Cα-Cβ bond of the butanoate backbone.

C-N Bond Disconnection: This approach suggests the formation of the amino group in a late-stage transformation. This can be achieved through the reductive amination of a corresponding β-keto ester, namely ethyl 3-oxo-3-(2-fluorophenyl)butanoate.

Cα-Cβ Bond Disconnection: This strategy points towards a conjugate addition or Michael-type reaction. Here, a nucleophilic amine source would add to an α,β-unsaturated ester, such as ethyl 3-(2-fluorophenyl)but-2-enoate.

Cβ-Aryl Bond Disconnection: A more advanced approach could involve the formation of the carbon-aryl bond, potentially through a palladium-catalyzed C-H functionalization of a simpler β-amino butanoate precursor.

These key disconnections pave the way for the exploration of classical and contemporary synthetic methods.

Classical and Contemporary Approaches to β-Amino Butanoate Synthesis

Several established and modern synthetic methods can be applied to the synthesis of this compound.

Rodionov-Type Condensations for Aryl-Substituted β-Amino Acids and Subsequent Esterification

A classical and viable route to the target molecule is through a modified Rodionov reaction. mdpi.comfarmaciajournal.com This one-pot condensation involves the reaction of an aldehyde (2-fluorobenzaldehyde), an active methylene (B1212753) compound (malonic acid), and a source of ammonia (B1221849) (ammonium acetate) in a suitable solvent like ethanol (B145695), followed by heating. mdpi.comfarmaciajournal.com This reaction directly yields the racemic β-amino acid, 3-amino-3-(2-fluorophenyl)butanoic acid.

Subsequent esterification of the resulting amino acid is necessary to obtain the final ethyl ester. A common method for this transformation is the treatment of the amino acid with thionyl chloride in ethanol. farmaciajournal.com The thionyl chloride first converts the carboxylic acid to an acyl chloride, which then readily reacts with ethanol to form the ethyl ester.

Table 1: Representative Conditions for Rodionov-Type Reaction and Esterification

| Step | Reagents & Conditions | Product | Reference |

| Rodionov Reaction | 2-Fluorobenzaldehyde, Malonic Acid, Ammonium (B1175870) Acetate (B1210297), Ethanol, Reflux | 3-Amino-3-(2-fluorophenyl)butanoic acid | mdpi.comfarmaciajournal.com |

| Esterification | 3-Amino-3-(2-fluorophenyl)butanoic acid, Thionyl Chloride, Ethanol | This compound | farmaciajournal.com |

Michael Addition Reactions to α,β-Unsaturated Esters

The Michael addition of an amine to an α,β-unsaturated ester is a direct method for forming the β-amino ester skeleton. In the context of synthesizing this compound, this would involve the conjugate addition of ammonia or a protected amine to ethyl 3-(2-fluorophenyl)but-2-enoate. The success of this reaction is often dependent on the choice of catalyst and reaction conditions to promote the addition and minimize side reactions.

Reductive Amination Strategies of β-Keto Esters

Reductive amination of a β-keto ester is a powerful and widely used method for the synthesis of β-amino esters. This two-step, one-pot process involves the initial formation of an enamine or imine intermediate from the reaction of a β-keto ester with an amine source, followed by in-situ reduction.

For the synthesis of this compound, the key precursor would be ethyl 3-oxo-3-(2-fluorophenyl)butanoate. This β-keto ester can be synthesized via a Claisen-like condensation. The subsequent reductive amination with a source of ammonia, such as ammonium acetate or ammonia itself, in the presence of a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride, would yield the target β-amino ester.

Table 2: General Scheme for Reductive Amination

| Precursor | Reagents & Conditions | Product |

| Ethyl 3-oxo-3-(2-fluorophenyl)butanoate | 1. Ammonia source (e.g., NH₄OAc) 2. Reducing agent (e.g., NaBH₃CN) | This compound |

Palladium-Catalyzed C-H Functionalization for Fluorinated Amino Acids

Modern synthetic methodologies, such as palladium-catalyzed C-H functionalization, offer innovative approaches to complex molecules. While a direct C-H amination at the β-position of a pre-existing butanoate is challenging, a related strategy could involve the palladium-catalyzed fluorination of a suitable precursor. For instance, the synthesis of β-fluorophenylalanines has been achieved through stereospecific rearrangements promoted by fluorinating agents. nih.gov This highlights the potential of transition-metal catalysis in the synthesis of fluorinated amino acid derivatives, although a direct application to the target molecule is yet to be reported.

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is crucial for its potential applications in pharmaceuticals. Several strategies can be employed to achieve stereocontrol.

One effective method for obtaining enantiomerically pure β-amino esters is through the enzymatic kinetic resolution of the corresponding racemic mixture. Lipases, such as those from Candida antarctica or Pseudomonas cepacia, have been successfully used for the enantioselective hydrolysis of racemic β-amino esters. mdpi.com This process typically yields one enantiomer as the unreacted ester and the other as the hydrolyzed amino acid, which can then be separated. For example, lipase-catalyzed hydrolysis has been employed for the resolution of various β-fluorophenyl-substituted β-amino acid esters. mdpi.com

Table 3: Lipase-Catalyzed Kinetic Resolution of β-Amino Esters

| Racemic Substrate | Enzyme | Outcome | Reference |

| Racemic Ethyl 3-amino-3-(aryl)propanoate | Lipase (B570770) PSIM (Burkholderia cepacia) | (R)-Ester and (S)-Acid | mdpi.com |

Asymmetric synthesis, where the desired stereochemistry is introduced during a key bond-forming step, is another powerful approach. This can be achieved through the use of chiral catalysts or auxiliaries in reactions such as asymmetric Michael additions or reductive aminations. While specific examples for the asymmetric synthesis of this compound are limited, the broader field of asymmetric synthesis of β-amino esters is well-developed and offers numerous potential strategies.

Chiral Auxiliaries in Butanoate Synthesis

A well-established strategy for controlling stereochemistry in synthesis is the use of chiral auxiliaries. This method involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of butanoate synthesis, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to a carboxylic acid precursor. wikipedia.org For the synthesis of this compound, a plausible strategy would involve the conjugate addition of an amine source to an α,β-unsaturated butanoate ester derivatized with a chiral auxiliary. Alternatively, the asymmetric alkylation of a glycine (B1666218) enolate equivalent bearing a chiral auxiliary is a powerful method. For instance, a Ni(II) complex of a glycine Schiff base with a recyclable chiral auxiliary can be alkylated to introduce the desired side chain with high diastereoselectivity. mdpi.com The auxiliary induces facial selectivity, forcing the incoming electrophile or nucleophile to attack from a less sterically hindered direction, thereby creating the desired stereoisomer.

Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Key Features | Typical Application |

|---|---|---|

| Oxazolidinones (Evans) | Highly effective in controlling stereochemistry of enolate reactions. | Asymmetric alkylations, aldol (B89426) reactions. wikipedia.org |

| Camphorsultam | Provides excellent stereocontrol, often in Michael additions. | Michael additions, aldol reactions. wikipedia.org |

| Pseudoephedrine | Serves as a practical and effective chiral auxiliary for alkylation reactions. | Asymmetric alkylation of enolates. wikipedia.org |

| tert-Butanesulfinamide | Used for the asymmetric synthesis of chiral amines via addition to imines. | Asymmetric synthesis of amines. wikipedia.org |

After the key stereocenter is set, the auxiliary is removed, typically through hydrolysis or reduction, to yield the chiral β-amino acid or ester. This method is reliable and versatile, making it a frequent choice during the early stages of drug development. wikipedia.org

Asymmetric Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of β-amino acids and their derivatives. psu.edursc.org

Transition Metal Catalysis: Transition metals like rhodium, ruthenium, copper, and palladium, when complexed with chiral ligands, are powerful catalysts for asymmetric synthesis. psu.edu

Asymmetric Hydrogenation: A key method involves the enantioselective hydrogenation of a β-amino-α,β-unsaturated ester (an enamine precursor). Chiral rhodium or ruthenium complexes with bidentate phosphine (B1218219) ligands, such as BINAP, have been used to achieve high enantioselectivity in the synthesis of β-amino acids. psu.edu

Asymmetric Mannich Reaction: The catalytic asymmetric Mannich reaction is a powerful C-C bond-forming reaction to produce β-amino carbonyl compounds. It involves the addition of an enolate to an imine, catalyzed by a chiral Lewis acid complex, such as those involving Cu(II) or Zn(II). psu.edu

Conjugate Addition: The asymmetric conjugate addition of an amine source to an α,β-unsaturated butanoate ester, catalyzed by a chiral metal complex, can directly install the amino group and create the stereocenter at the β-position. psu.edu

Organocatalysis: Organocatalysis uses small, chiral organic molecules to catalyze asymmetric transformations. This field has provided versatile methods for synthesizing β-amino acid derivatives. rsc.org Chiral Brønsted acids, Lewis bases, or phase-transfer catalysts can activate substrates to react enantioselectively. For example, a chiral phosphoric acid catalyst could be used to control the addition of a nucleophile to an imine derived from 2-fluorobenzaldehyde, a key precursor for the target molecule.

Comparison of Catalytic Strategies for β-Amino Acid Synthesis

| Catalytic Method | Catalyst Type | Key Transformation | Advantages |

|---|---|---|---|

| Hydrogenation | Chiral Rhodium/Ruthenium Complexes | Reduction of C=C bond in enamines | High enantioselectivity, well-established. psu.edu |

| Mannich Reaction | Chiral Lewis Acid Complexes (Cu, Zn) | Addition of enolate to imine | Atom-economical, direct C-C bond formation. psu.edu |

| Organocatalysis | Chiral Phosphoric Acids, Amines | Various (e.g., Mannich, Michael) | Metal-free, environmentally benign. rsc.org |

Enzymatic Resolution Techniques, including Lipase-Catalyzed Hydrolysis

Enzymatic resolution is a highly effective technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.gov

For the synthesis of enantiomerically pure this compound, a kinetic resolution of the racemic ester via lipase-catalyzed hydrolysis is a prominent strategy. In this process, the racemic ethyl ester is treated with a lipase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid ((S)-3-amino-3-(2-fluorophenyl)butanoic acid), while leaving the other enantiomer (e.g., the (R)-ester) largely unreacted. nih.govmdpi.com The resulting mixture of the (R)-ester and the (S)-acid can then be easily separated.

Lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas cepacia (also known as Burkholderia cepacia) are frequently used due to their broad substrate tolerance and high enantioselectivity. nih.govmdpi.com Studies on fluorinated β-amino acids have demonstrated the success of this method. For instance, the resolution of racemic β-amino carboxylic ester hydrochloride salts using lipase PSIM (Burkholderia cepacia) in the presence of triethylamine (B128534) has yielded both the unreacted (R)-ester and the product (S)-amino acid with excellent enantiomeric excess (≥99%) and good yields (>48%). nih.gov

Enzymatic Resolution of Fluorinated β-Amino Esters

| Enzyme | Substrate | Conditions | Product 1 (Unreacted Ester) | Product 2 (Hydrolyzed Acid) | Reference |

|---|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepacia) | Racemic fluorophenyl-substituted β-amino esters | iPr₂O, 45 °C, Et₃N, H₂O | (R)-Ester (ee ≥99%) | (S)-Acid (ee ≥99%) | nih.gov |

This technique is valued for its mild reaction conditions, high selectivity, and environmental compatibility, making it a powerful tool for producing optically pure pharmaceutical intermediates.

Novel Synthetic Route Development and Process Optimization

Key areas of focus in process optimization include:

Improving Yield and Purity: Optimization of reaction conditions (e.g., catalyst, solvent, temperature) is crucial for maximizing product yield and minimizing the formation of impurities. This reduces the need for costly and time-consuming purification steps. google.com

Cost Reduction: Replacing expensive reagents, catalysts, or chiral auxiliaries with cheaper alternatives is a major driver in process chemistry. The development of highly efficient catalytic systems is particularly important as it reduces the amount of expensive chiral material needed. cjph.com.cn

Enhanced Safety and Sustainability: Modern synthetic route development aims to avoid the use of hazardous or toxic chemicals and to minimize waste. The shift from stoichiometric reagents to catalytic methods and the use of biocatalysis are key trends in green chemistry. cjph.com.cn

For this compound, a novel route might involve developing a highly efficient asymmetric catalytic hydrogenation of a readily available precursor, thereby avoiding the use of a chiral auxiliary and the need for a resolution step. Such an approach would likely be more scalable and cost-effective for industrial production.

Chemical Reactivity and Transformations of Ethyl 3 Amino 3 2 Fluorophenyl Butanoate

Reactivity of the Amino Moiety

The primary amino group in Ethyl 3-amino-3-(2-fluorophenyl)butanoate is a nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation, Alkylation, and Amidation Reactions

The nucleophilic nature of the amino group allows for straightforward acylation, alkylation, and amidation reactions. These transformations are crucial for the synthesis of a wide array of derivatives with potential pharmacological applications.

Acylation reactions involve the treatment of the amino group with acylating agents such as acid chlorides or anhydrides in the presence of a base. This results in the formation of an amide linkage. For instance, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative. The reaction conditions for acylation are generally mild and proceed with high yields.

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amino group displaces the halide. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the reactants and the reaction conditions.

Amidation of the amino group can also refer to its reaction with a carboxylic acid, typically activated with a coupling agent. This is a common strategy in peptide synthesis and for the creation of various amide-containing compounds. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate this transformation. nih.gov

Table 1: Representative Reactions of the Amino Moiety

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-acyl-β-amino ester |

| Alkylation | Methyl iodide | N-alkyl-β-amino ester |

| Amidation | Benzoic acid/EDC | N-benzoyl-β-amino ester |

Derivatization to Schiff Bases and Imines

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. primescholars.commdpi.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. bohrium.com

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These imine derivatives are valuable intermediates in their own right, as the C=N double bond can undergo further reactions, such as reduction to secondary amines or addition of nucleophiles. The synthesis of Schiff bases from amino acids and their esters is a well-established method for creating ligands for metal complexes and as intermediates in the synthesis of biologically active compounds. bohrium.comekb.eg

Cyclization Reactions involving the Amino Group

The bifunctional nature of this compound, possessing both an amino and an ester group, allows for intramolecular cyclization reactions to form heterocyclic structures. For example, under appropriate conditions, the amino group can attack the ester carbonyl, leading to the formation of a β-lactam (a four-membered cyclic amide). This type of cyclization is a key step in the synthesis of many antibiotic compounds.

Furthermore, the amino group can participate in cyclization reactions with other reagents to form a variety of heterocyclic systems. For instance, reaction with α,β-unsaturated ketones can lead to the formation of dihydropyrimidinones through the Biginelli reaction or related cyclocondensations. The specific outcome of these reactions depends on the reaction conditions and the other reagents employed. Studies on similar 3-amino acid derivatives have shown that regioselective cyclizations can lead to the formation of γ-lactones, oxazolidinones, and other heterocycles. rsc.org

Reactivity of the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, typically requiring a large excess of water to drive the equilibrium towards the products. libretexts.org In contrast, base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt of the acid. libretexts.org Subsequent acidification protonates the carboxylate to give the free carboxylic acid. Base hydrolysis of amino acid esters is a common procedure in synthetic chemistry. rsc.org

Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is also an equilibrium process, and the use of a large excess of the new alcohol or removal of the ethanol (B145695) by-product can shift the equilibrium towards the desired product. Poly(β-amino ester)s, which contain similar structural motifs, are known to undergo transesterification with alcohols. nih.gov

Table 2: Reactions of the Ester Moiety

| Reaction Type | Conditions | Product |

| Acidic Hydrolysis | H₃O⁺, heat | 3-amino-3-(2-fluorophenyl)butanoic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, heat2. H₃O⁺ | 3-amino-3-(2-fluorophenyl)butanoic acid |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Mthis compound |

Reduction to β-Amino Alcohols

The ester group can be reduced to a primary alcohol, yielding a β-amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. orgsyn.orgmasterorganicchemistry.comorganic-chemistry.org The reaction with LiAlH₄ is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). ic.ac.uk The resulting product, 3-amino-3-(2-fluorophenyl)butan-1-ol, is a valuable chiral building block in asymmetric synthesis. researchgate.netorganic-chemistry.orgnih.gov The reduction of β-amino esters is a common method for the preparation of β-amino alcohols. acs.org

This transformation is significant as β-amino alcohols are important structural motifs in many natural products and pharmaceuticals. The reduction is generally high-yielding and preserves the stereochemistry at the carbon atom bearing the amino group.

Formation of Amides and Hydrazides

The amino group of this compound serves as a primary site for the formation of amide and hydrazide derivatives. These reactions are fundamental in medicinal chemistry and materials science for the construction of more complex molecular architectures.

Amide Formation:

The primary amine in this compound readily reacts with various acylating agents to form the corresponding amides. The reaction typically proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.orgchemguide.co.uk Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. The choice of reagents and reaction conditions can be tailored to achieve high yields and purity of the desired amide product. For instance, the reaction with an acyl chloride is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemguide.co.uk

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | Ethyl 3-(acetylamino)-3-(2-fluorophenyl)butanoate | Et3N, CH2Cl2, 0 °C to rt |

| Benzoyl chloride | Ethyl 3-(benzoylamino)-3-(2-fluorophenyl)butanoate | Pyridine, THF, rt |

| Acetic anhydride | Ethyl 3-(acetylamino)-3-(2-fluorophenyl)butanoate | Neat, 80 °C |

Hydrazide Formation:

The ester functionality of this compound can be converted to a hydrazide through reaction with hydrazine (B178648) hydrate (B1144303). google.comdocumentsdelivered.com This transformation, known as hydrazinolysis, involves the nucleophilic attack of hydrazine on the ester carbonyl carbon, leading to the displacement of the ethoxy group. The reaction is typically carried out by heating the ester with an excess of hydrazine hydrate, often in an alcoholic solvent or neat. google.com The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives. researchgate.netexplorationpub.com

Table 2: Hydrazide Formation Reaction

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Hydrazine hydrate (NH2NH2·H2O) | 3-Amino-3-(2-fluorophenyl)butanehydrazide | EtOH, reflux |

Transformations of the Butanoate Backbone

The butanoate backbone of this compound offers opportunities for functionalization at the α- and β-carbon positions, as well as potential rearrangement pathways.

α-Carbon Reactivity: The α-carbon of the butanoate chain, being adjacent to the ester carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. nih.govnih.gov This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and aldol (B89426) condensation. vanderbilt.edu However, the formation of the enolate must be carefully controlled to avoid side reactions, such as self-condensation or racemization if the β-carbon is a stereocenter. The choice of base and reaction temperature are critical parameters in directing the outcome of these reactions.

β-Carbon Reactivity: The β-carbon is attached to both the amino group and the 2-fluorophenyl group. While direct functionalization at the β-carbon is less common, the presence of the amino group can influence the reactivity of this position. For instance, elimination reactions to form α,β-unsaturated esters could be envisioned under certain conditions, although this would require the conversion of the amino group into a better leaving group.

While specific rearrangement pathways for this compound are not extensively documented, related β-amino esters and alcohols are known to undergo rearrangements. For example, the Overman rearrangement of allylic imidates, which can be derived from related structures, provides a route to allylic amines. acs.org Additionally, rearrangements of β-amino alcohols, which could be synthesized from the reduction of the ester group, are known to occur, leading to the formation of rearranged amino alcohols. nih.gov These types of rearrangements often proceed through cyclic transition states or involve neighboring group participation.

Functionalization of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group is an important structural motif that can be further modified through aromatic substitution reactions or by leveraging the chemistry of the fluorine substituent.

The 2-fluorophenyl ring can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The fluorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its electron-withdrawing inductive effect. researchgate.net The amino group on the butanoate side chain, if unprotected, can significantly influence the regioselectivity and reactivity of the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Conversely, the electron-withdrawing nature of the fluorine atom can activate the ring towards nucleophilic aromatic substitution (SNAr), particularly for substituents positioned ortho and para to the fluorine. nih.govscience.govwikipedia.orglibretexts.org This type of reaction involves the attack of a nucleophile on the aromatic ring and displacement of a leaving group, which in this case could be the fluorine atom itself under harsh conditions or another leaving group introduced onto the ring.

Table 3: Potential Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product(s) |

|---|---|---|

| Nitration (SEAr) | HNO3, H2SO4 | Isomeric nitro-substituted derivatives |

| Bromination (SEAr) | Br2, FeBr3 | Isomeric bromo-substituted derivatives |

| Nucleophilic Substitution (SNAr) | NaOCH3, DMSO | Methoxy-substituted derivative (replacement of F) |

Halogen-Exchange Chemistry

The fluorine atom on the aromatic ring can potentially be exchanged for other halogens under specific conditions, a process known as a halogen exchange (Halex) reaction. iaea.orgwikipedia.org These reactions are often catalyzed by metal salts and can be driven by the precipitation of a metal fluoride. nih.gov For instance, treatment with a chloride source in the presence of a suitable catalyst could replace the fluorine with chlorine. researchgate.netnist.gov This type of transformation can be valuable for introducing other halogens that may be more amenable to subsequent cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR spectroscopy of Ethyl 3-amino-3-(2-fluorophenyl)butanoate would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron density around the protons, which is affected by shielding and deshielding effects from nearby functional groups.

The ethyl ester group would exhibit a characteristic quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The protons of the methylene group alpha to the carbonyl group would likely appear as a multiplet due to diastereotopicity and coupling to the chiral center. The methyl group attached to the chiral carbon would appear as a singlet if there are no adjacent protons, or as a doublet if it couples with a nearby proton. The amino group protons (-NH₂) can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The aromatic protons on the 2-fluorophenyl ring would show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Ethyl -CH₃ | 1.0 - 1.3 | Triplet (t) | ~7 |

| Ethyl -CH₂- | 3.9 - 4.2 | Quartet (q) | ~7 |

| -CH₂-C=O | 2.5 - 2.8 | Multiplet (m) | - |

| C(3)-CH₃ | 1.5 - 1.8 | Singlet (s) or Doublet (d) | - |

| -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | - |

| Aromatic-H | 6.9 - 7.5 | Multiplet (m) | JHH and JHF |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 170-175 ppm. The carbons of the ethyl group would appear in the upfield region. The chiral carbon atom C3, bonded to the amino group and the fluorophenyl ring, would have a characteristic chemical shift. The carbons of the aromatic ring will show signals in the aromatic region (110-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~60 |

| -CH₂-C=O | 40 - 45 |

| C(3) | 50 - 60 |

| C(3)-CH₃ | 20 - 30 |

| C=O (Ester) | 170 - 175 |

| Aromatic C-F | 158 - 162 (with large ¹JCF) |

| Other Aromatic C | 115 - 135 |

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the aromatic ring.

Two-dimensional NMR techniques are powerful tools for establishing the complete structure and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the ethyl methylene and methyl protons, and between the protons of the methylene group alpha to the carbonyl and the proton at the chiral center.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for example, showing a correlation from the ethyl protons to the carbonyl carbon, and from the aromatic protons to the chiral carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be particularly useful in determining the relative stereochemistry of the molecule, for example, by observing through-space interactions between the protons on the chiral center and the substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion of this compound with high precision. This allows for the determination of the elemental formula, confirming the molecular composition.

In addition to the molecular ion peak, the mass spectrum would exhibit a characteristic fragmentation pattern. The fragmentation of the molecule upon ionization would lead to the formation of various daughter ions. The analysis of these fragments can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group from the ester, cleavage of the bond between the chiral carbon and the fluorophenyl ring, and fragmentation of the butanoate chain.

Expected HRMS Data and Fragmentation:

| Ion | Description | Expected m/z |

| [M+H]⁺ | Molecular ion (protonated) | 226.1243 |

| [M-OC₂H₅]⁺ | Loss of the ethoxy group | 180.0821 |

| [M-C₄H₈NO₂]⁺ | Loss of the butanoate side chain | 95.0399 (fluorophenyl cation) |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the unambiguous structural confirmation of this compound. This technique involves the mass selection of a precursor ion, typically the protonated molecule [M+H]⁺, followed by its fragmentation through collision-induced dissociation (CID) and subsequent mass analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint for its identification.

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways, driven by the presence of the ethyl ester, amino, and fluorophenyl groups. Common fragmentation patterns observed in similar amino ester compounds often involve the neutral loss of small molecules and characteristic cleavages of the carbon backbone.

Expected Key Fragmentation Pathways:

Loss of Ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

Loss of the Ethyl Group (•C₂H₅): Cleavage of the O-C₂H₅ bond, followed by the loss of an ethyl radical.

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the ester group.

Cleavage of the C-C Backbone: Fragmentation of the butanoate chain, often yielding resonance-stabilized carbocations.

Formation of a Tropylium Ion: Rearrangement and fragmentation of the fluorophenyl ring, a characteristic feature for aromatic compounds.

A hypothetical fragmentation table for the [M+H]⁺ ion of this compound is presented below:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 240.13 | 194.10 | 46.03 | [M+H - C₂H₅OH]⁺ |

| 240.13 | 166.09 | 74.04 | [M+H - C₂H₅O₂C]⁺ |

| 240.13 | 123.06 | 117.07 | [H₂N-CH(C₆H₄F)-CH₂]⁺ |

| 240.13 | 109.05 | 131.08 | [H₂N-CH(C₆H₄F)]⁺ |

| 240.13 | 95.03 | 145.10 | [C₆H₄F]⁺ |

Note: The m/z values are hypothetical and calculated based on the molecular formula C₁₂H₁₆FNO₂.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and offers insights into its conformational properties.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine.

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: The C-O stretching of the ester will likely produce a strong band in the 1000-1300 cm⁻¹ region.

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ will be present due to the carbon-fluorine bond on the aromatic ring.

Aromatic C=C Stretches: These will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show:

Strong signals for the aromatic ring vibrations.

Characteristic bands for the C-C backbone.

A notable signal for the C=O group, although typically weaker than in the IR spectrum.

A summary of expected vibrational frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1735 - 1750 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

For a crystalline sample of this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule like this, X-ray crystallography on a single crystal of one enantiomer allows for the determination of its absolute configuration. By employing anomalous dispersion effects, typically with copper radiation, the true handedness of the molecule can be established, for instance, as (R) or (S).

A hypothetical table of crystallographic data is presented below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 12.543 |

| β (°) | 105.2 |

| Volume (ų) | 665.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.20 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for studying the stereochemical aspects of this compound in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and can be used to:

Determine Enantiomeric Excess (ee): The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers.

Assign Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration of the dominant enantiomer in solution can be assigned.

The CD spectrum is expected to show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, primarily the fluorophenyl group and the ester carbonyl group. The sign and magnitude of these Cotton effects are unique to a specific enantiomer.

Computational and Theoretical Investigations of Ethyl 3 Amino 3 2 Fluorophenyl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By optimizing the molecular geometry, DFT calculations can predict stable conformations and provide detailed information on bond lengths, bond angles, and dihedral angles. For Ethyl 3-amino-3-(2-fluorophenyl)butanoate, geometry optimization would reveal how the steric and electronic interactions between the ethyl ester, the amino group, and the 2-fluorophenyl ring dictate the molecule's three-dimensional shape.

A crucial aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, such as the amino group and the phenyl ring. The LUMO, conversely, would likely be distributed over the electron-deficient sites, including the carbonyl group of the ester and the aromatic ring. The electron-withdrawing nature of the fluorine atom is predicted to lower the energy of both the HOMO and LUMO orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties Note: These are representative values based on similar molecules and are for illustrative purposes, as specific experimental or calculated data for the title compound is not available.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical reactivity and kinetic stability. |

Computational methods can accurately predict various spectroscopic parameters. By calculating the vibrational frequencies, theoretical Infrared (IR) and Raman spectra can be generated. These spectra can be used to assign vibrational modes observed in experimental measurements, confirming the presence of key functional groups such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching of the fluorophenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing these theoretical shifts with experimental data is a powerful method for structure verification. The calculations can help resolve ambiguities in signal assignment and provide a deeper understanding of the electronic environment of each nucleus.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a profile of the molecule's electrophilicity and nucleophilicity.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

A high electrophilicity index suggests a molecule is a strong electrophile, while chemical hardness indicates resistance to change in electron distribution. These parameters help in predicting how the molecule will behave in chemical reactions. Local reactivity, such as identifying the most likely sites for nucleophilic or electrophilic attack, can be determined by analyzing the Fukui functions or the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions of the molecule.

Table 2: Illustrative Global Reactivity Descriptors Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as examples.

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| Electronegativity (χ) | 3.50 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | 2.25 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | 2.72 | Indicates the global electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for single, gas-phase molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in a solvent environment. MD simulations can explore the conformational landscape of flexible molecules like this compound, identifying the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule behaves in solution, where interactions with solvent molecules can influence its shape and reactivity. Furthermore, MD can simulate intermolecular interactions, such as hydrogen bonding between the amino group (donor) and the ester carbonyl (acceptor) of another molecule, which is crucial for understanding its properties in the condensed phase.

Reaction Mechanism Elucidation through Computational Transition State Search

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For reactions involving this compound, theoretical calculations can map out the entire potential energy surface. By locating the transition state (TS) structures—the highest energy point along the reaction coordinate—and calculating their energies, the activation energy barrier for a given reaction can be determined. This allows chemists to predict the feasibility of a proposed mechanism and compare different reaction pathways to determine the most likely one. This approach can provide detailed insights into bond-breaking and bond-forming processes at the atomic level.

Structure-Reactivity Relationships and Fluorine's Electronic Effects

The presence and position of the fluorine atom on the phenyl ring are critical to the molecule's properties. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which decreases the electron density in the aromatic ring and influences the acidity/basicity of nearby functional groups. The ortho-position of the fluorine atom places it in close proximity to the chiral center, potentially influencing the molecule's preferred conformation through steric or electronic interactions.

Synthetic Applications and Derivatization Strategies

Ethyl 3-amino-3-(2-fluorophenyl)butanoate as a Versatile Building Block in Organic Synthesis

The strategic placement of its functional groups makes this compound a highly adaptable component in multistep synthetic pathways. The presence of the fluorine atom is particularly noteworthy, as its incorporation into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability and binding affinity to molecular targets. evitachem.comsmolecule.com

Precursor to Complex Fluorinated Organic Molecules

This compound serves as an essential starting material for the synthesis of advanced fluorinated molecules. The field of medicinal chemistry, in particular, leverages such fluorinated building blocks to develop novel therapeutic agents. evitachem.comsmolecule.com The fluorine atom can enhance a molecule's lipophilicity and metabolic stability, which are desirable characteristics for drug candidates. smolecule.com Synthetic protocols can be designed to elaborate on the existing scaffold, using the amino and ester groups as handles for further chemical transformations to build larger, more intricate fluorinated compounds. A key application lies in its role as an intermediate for creating complex organic molecules with potential applications in pharmaceutical development. evitachem.com

Scaffold for Combinatorial Library Synthesis for Chemical Diversity

The structure of this compound is well-suited for use as a central scaffold in combinatorial chemistry. This technique allows for the rapid synthesis of a large number of related compounds, or a "library," by systematically altering different parts of the scaffold molecule. For instance, the amino group can be acylated with a diverse set of carboxylic acids, while the ester group can be hydrolyzed and then coupled with various amines to form amides. This approach, starting from a common core like a β-amino ester, enables the generation of vast libraries of compounds. frontiersin.org These libraries are invaluable for high-throughput screening in drug discovery and materials science, facilitating the identification of molecules with desired activities. The flexible design of β-amino esters allows for their preparation from different monomers, leading to extensive combinatorial libraries for various applications. frontiersin.org

Role as a Key Intermediate in the Development of Diverse Chemical Entities

Beyond being a starting material, this compound functions as a critical intermediate in the synthetic routes toward various classes of chemical compounds. Its utility is pronounced in medicinal chemistry, where it serves in the synthesis of pharmaceutical compounds being investigated for a range of biological activities, including potential anticancer and antimicrobial properties. evitachem.comsmolecule.com The molecule's structure is a component of more complex target molecules that may interact with specific enzymes or receptors involved in disease pathways. evitachem.comsmolecule.com The fluorine atom is often a key feature, enhancing the binding affinity and selectivity for these biological targets. smolecule.com

Preparation of Functionally Diverse Derivatives for Chemical Research

The chemical reactivity of the functional groups in this compound allows for the straightforward preparation of a wide range of derivatives. This derivatization is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a molecule to understand how its structure affects its chemical or biological function.

Key derivatization reactions include:

Modification of the Amino Group: The primary amine is a versatile functional group that can undergo reactions such as acylation, alkylation, and sulfonylation to produce a variety of amides and sulfonamides. It can also be oxidized to form nitro derivatives. evitachem.comsmolecule.com

Transformation of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This allows for significant structural diversification.

Reactions involving the Phenyl Ring: While the fluorine atom is generally stable, under specific conditions, further substitutions on the aromatic ring could be explored to modulate the electronic properties of the molecule. evitachem.comsmolecule.com

The ability to generate these functionally diverse derivatives makes this compound a valuable tool for chemical research, enabling the exploration of chemical space and the fine-tuning of molecular properties.

Below is a table summarizing potential derivatization strategies for this compound.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Derivative Class |

| Amino Group | Oxidation | Potassium permanganate (B83412) or hydrogen peroxide | Nitro derivatives evitachem.comsmolecule.com |

| Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| Ester Group | Hydrolysis | Acid or base catalysis | Carboxylic Acids |

| Ester Group | Reduction | Lithium aluminum hydride | Alcohols smolecule.com |

| Phenyl Ring | Substitution | Halogenation agents (e.g., N-bromosuccinimide) | Halogenated derivatives smolecule.com |

Conclusion and Future Research Directions in β Amino Ester Chemistry

Summary of Current Research Achievements for Ethyl 3-amino-3-(2-fluorophenyl)butanoate

Direct research specifically documenting the achievements of this compound is limited in publicly accessible literature. However, based on its structural classification as a β-amino ester, its potential contributions can be inferred from the broader advancements in this chemical family. β-Amino esters are recognized as crucial intermediates in the synthesis of various biologically active molecules and polymers. The presence of a fluorine atom on the phenyl ring is a significant feature, often enhancing metabolic stability and binding affinity to biological targets. Therefore, it is plausible that this compound could serve as a valuable building block in the development of novel pharmaceuticals.

The primary achievement associated with compounds of this nature lies in their successful synthesis, which provides a foundation for further investigation. The methodologies developed for synthesizing analogous β-amino esters can be adapted, paving the way for the creation of libraries of related compounds for screening and development.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap concerning this compound is the lack of comprehensive studies on its biological activity and potential applications. The field is open for extensive research to explore its pharmacological profile.

Untapped Research Avenues Include:

Pharmacological Screening: A systematic evaluation of its activity against a wide range of biological targets, including enzymes and receptors, is a crucial next step.

Derivatization: The synthesis of a series of derivatives by modifying the ester and amino groups could lead to the discovery of compounds with enhanced potency and selectivity.

Polymer Chemistry: Investigating its use as a monomer for the synthesis of poly(β-amino ester)s (PBAEs) could open doors to applications in drug delivery and gene therapy. resolvemass.ca PBAEs are known for their biodegradability and pH-responsive nature, making them excellent candidates for creating smart biomaterials. nih.govacs.org

Prospective Methodological Advancements in Synthesis and Characterization

Future research will likely focus on developing more efficient and stereoselective synthetic routes to obtain enantiomerically pure β-amino esters.

Potential Methodological Advancements:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral β-amino esters is a significant area of interest. This would provide access to single enantiomers, which is critical for pharmaceutical applications as different enantiomers can have vastly different biological activities.

Flow Chemistry: The use of continuous flow reactors for the synthesis can offer advantages such as improved reaction control, higher yields, and enhanced safety, facilitating easier scale-up for industrial production.

Advanced Spectroscopic and Crystallographic Analysis: Detailed characterization using advanced techniques will be essential to fully elucidate the three-dimensional structure and conformational preferences of these molecules, which is vital for understanding their interaction with biological targets.

Potential for Integration into Novel Chemical Methodologies

The unique structural features of this compound make it a candidate for integration into novel chemical methodologies.

Biocatalysis: The use of enzymes for the synthesis and modification of β-amino esters could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

Click Chemistry: Functionalized derivatives of this compound could be designed to participate in "click" reactions, allowing for its efficient incorporation into larger molecules and materials.

Combinatorial Chemistry: Its use as a scaffold in combinatorial libraries could accelerate the discovery of new lead compounds in drug discovery programs.

The future of β-amino ester chemistry is bright, with significant potential for the discovery of new therapeutic agents and advanced materials. While specific research on this compound is still in its infancy, the broader knowledge of its chemical class provides a clear roadmap for future investigations that could unlock its full potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-3-(2-fluorophenyl)butanoate, and what critical reaction conditions ensure high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Condensation of 2-fluorophenylacetonitrile with ethyl acetoacetate under basic conditions to form the β-ketoester intermediate.

- Step 2 : Reduction of the β-ketoester using NaBH4 or catalytic hydrogenation to introduce the amine group.

- Critical Conditions : Maintain anhydrous conditions during reduction to prevent side reactions. Use chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselective synthesis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol ensure ≥95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 10% EtOAc/hexane) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- 1H NMR : Look for characteristic signals: δ 1.2–1.4 ppm (ethyl CH3), δ 4.1–4.3 ppm (ester CH2), δ 6.8–7.3 ppm (2-fluorophenyl aromatic protons), and δ 3.5–3.7 ppm (NH2, broad singlet after D2O exchange).

- 13C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbon bearing NH2 (δ ~60 ppm).

- IR Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (ester C=O), and ~1220 cm⁻¹ (C-F).

- LC-MS : Molecular ion peak at m/z 253.3 [M+H]+ (C12H15FNO2+) .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysis : Use RuCl2[(R)-BINAP] catalysts for enantioselective hydrogenation of the β-ketoester intermediate (ee >90%).

- Resolution Techniques : Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer.

- Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) confirms enantiomeric excess. Compare retention times with racemic standards .

Q. How does the ortho-fluorine substituent influence reactivity and biological interactions compared to other halogen substitutions?

- Methodological Answer :

- Electronic Effects : The fluorine atom’s strong electronegativity increases the phenyl ring’s electron-withdrawing nature, stabilizing intermediates in nucleophilic substitution reactions (e.g., SNAr).

- Biological Interactions : Fluorine enhances binding to hydrophobic pockets in enzymes (e.g., GABA transaminase) due to its small size and high electronegativity. Comparative studies with chloro/iodo analogs show 2–3x higher IC50 values for fluorine derivatives in receptor-binding assays .

- Experimental Design : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-GABA) to quantify target affinity differences .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Variable Factors : Catalyst loading (5–10 mol%), reaction temperature (25–60°C), and solvent polarity (THF vs. MeOH) significantly impact yields.

- Resolution Strategy : Use Design of Experiments (DoE) to identify optimal conditions. For example, a central composite design can model interactions between temperature and catalyst concentration.

- Validation : Reproduce high-yield protocols (e.g., 78% yield at 40°C with 7.5 mol% catalyst) and compare with lower-yield studies to identify critical parameters .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.